molecular formula C9H15BrO2 B14156877 4-Methylcyclohexyl bromoacetate CAS No. 28384-27-2

4-Methylcyclohexyl bromoacetate

Cat. No.: B14156877
CAS No.: 28384-27-2
M. Wt: 235.12 g/mol
InChI Key: DMUQRRGWKWYGMP-UHFFFAOYSA-N
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Description

4-Methylcyclohexyl bromoacetate is an organic compound with the molecular formula C9H15BrO2 It is a bromoacetate ester derivative of 4-methylcyclohexanol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylcyclohexyl bromoacetate typically involves the esterification of 4-methylcyclohexanol with bromoacetic acid or its derivatives. One common method is the reaction of 4-methylcyclohexanol with bromoacetyl bromide in the presence of a base such as pyridine. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency.

Chemical Reactions Analysis

Types of Reactions: 4-Methylcyclohexyl bromoacetate undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the bromoacetate group can be replaced by various nucleophiles, such as amines or thiols, to form substituted products.

    Ester Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-methylcyclohexanol and bromoacetic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include ammonia, primary and secondary amines, and thiols. The reactions are typically carried out in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) at room temperature.

    Ester Hydrolysis: Acidic hydrolysis can be performed using dilute hydrochloric acid, while basic hydrolysis can be achieved using sodium hydroxide.

Major Products:

    Nucleophilic Substitution: Substituted 4-methylcyclohexyl derivatives.

    Ester Hydrolysis: 4-Methylcyclohexanol and bromoacetic acid.

Scientific Research Applications

4-Methylcyclohexyl bromoacetate has several applications in scientific research:

    Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biological Studies: The compound can be used to modify biomolecules, such as proteins and nucleic acids, through esterification or nucleophilic substitution reactions.

    Material Science: It is employed in the preparation of functionalized polymers and materials with specific properties, such as enhanced thermal stability or antimicrobial activity.

Mechanism of Action

The mechanism of action of 4-Methylcyclohexyl bromoacetate primarily involves its reactivity as an electrophile due to the presence of the bromoacetate group. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic attack. This reactivity allows it to participate in various substitution and esterification reactions, modifying the structure and function of target molecules.

Comparison with Similar Compounds

    4-Methylcyclohexanol: The parent alcohol from which 4-Methylcyclohexyl bromoacetate is derived.

    Bromoacetic Acid: The acid counterpart used in the esterification process.

    4-Methylcyclohexyl Acetate: A similar ester compound where the bromine atom is replaced by a hydrogen atom.

Uniqueness: this compound is unique due to the presence of the bromoacetate group, which imparts distinct reactivity compared to its analogs

Properties

CAS No.

28384-27-2

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

(4-methylcyclohexyl) 2-bromoacetate

InChI

InChI=1S/C9H15BrO2/c1-7-2-4-8(5-3-7)12-9(11)6-10/h7-8H,2-6H2,1H3

InChI Key

DMUQRRGWKWYGMP-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(CC1)OC(=O)CBr

Origin of Product

United States

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